molecular formula C14H9BrN2O2S2 B2515178 2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid CAS No. 848336-14-1

2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid

Cat. No.: B2515178
CAS No.: 848336-14-1
M. Wt: 381.26
InChI Key: DJHPOUAVHNJDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid is a chemical compound with the molecular formula C14H9BrN2O2S2 and a molecular weight of 381.27 g/mol . This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The compound also features a bromophenyl group and a sulfanylacetic acid moiety, contributing to its unique chemical properties.

Preparation Methods

The synthesis of 2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The bromophenyl group is then introduced through a substitution reaction, and the sulfanylacetic acid moiety is attached via a nucleophilic substitution reaction . Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Mechanism of Action

The mechanism of action of 2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Biological Activity

2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid is an organic compound with the molecular formula C14H9BrN2O2S and a molecular weight of approximately 381.27 g/mol. This compound features a thieno[3,2-d]pyrimidine core, which is significant in the development of various kinase inhibitors. Its unique structural properties make it a candidate for several biological applications, particularly in cancer research and metabolic disorders.

Chemical Structure and Properties

The compound is characterized by:

  • Thieno[3,2-d]pyrimidine core : A scaffold commonly found in kinase inhibitors.
  • Bromophenyl substitution : Enhances its lipophilicity and potential biological activity.
  • Sulfanyl acetic acid moiety : May influence its interaction with biological targets.

Kinase Inhibition

Research indicates that compounds similar to this compound exhibit kinase inhibition properties. The thienopyrimidine structure is known to interact with various kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.

Compound NameStructural FeaturesBiological Activity
6-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-yl sulfanyl acetic acidMethylphenyl instead of bromophenylPotentially different kinase inhibition profile
6-(Phenyl)thieno[3,2-d]pyrimidin-4-yl sulfanyl acetic acidLacks halogen substituentsLower lipophilicity; may affect bioavailability
6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4-yl sulfanyl acetic acidChlorine substitutionDifferent electronic properties affecting activity

Antidiabetic Potential

In studies focusing on glucose metabolism, related compounds have shown promising results in enhancing insulin sensitivity and glucose uptake in muscle cells. For instance, modifications to the thienopyrimidine scaffold have led to compounds that improved oral glucose tolerance and restored insulin levels in diabetic models .

Case Studies

  • In Vitro Studies : The compound's analogs have been tested on various cancer cell lines, revealing IC50 values indicative of their potency against specific kinases involved in tumor progression.
  • Animal Models : In diabetic rat models, compounds derived from this scaffold exhibited significant improvements in lipid profiles and insulin signaling pathways, suggesting potential therapeutic applications in metabolic disorders .

The biological activity of this compound is believed to be mediated through:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : These enzymes are critical regulators of insulin signaling and cellular growth. Inhibitors targeting PTP1B have shown enhanced insulin action and reduced adipogenesis .
  • Modulation of Gene Expression : The compound may influence the expression of genes involved in glucose metabolism and lipid homeostasis.

Properties

IUPAC Name

2-[6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2S2/c15-9-3-1-8(2-4-9)11-5-10-13(21-11)14(17-7-16-10)20-6-12(18)19/h1-5,7H,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHPOUAVHNJDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)SCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848336-14-1
Record name 2-((6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl)thio)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.